molecular formula C14H17BrO2 B1486358 Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate CAS No. 2110993-41-2

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No. B1486358
M. Wt: 297.19 g/mol
InChI Key: BWNFKJNBEJFBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate (EBTA) is a brominated derivative of tetrahydronaphthalene (THN) that has been widely studied for its potential applications in the chemical and pharmaceutical industries. EBTA is a versatile compound that has been used in the synthesis of many compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the manufacture of polymers and other materials. EBTA has been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins.

Scientific Research Applications

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been widely studied for its potential applications in the scientific research field. It has been used as a model compound to study the structure and reactivity of brominated THN derivatives. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been used in the synthesis of other brominated THN derivatives, such as 2-bromo-1,2,3,4-tetrahydronaphthalene-1-yl acetate (BTA). Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, and agrochemicals, such as herbicides and insecticides. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins.

Mechanism Of Action

The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is not well understood. However, it is believed that Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also interact with proteins. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may also interact with DNA, modulating gene expression. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate may interact with other molecules, such as lipids, to alter their structure and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate are not well understood. However, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been studied for its potential biological and medicinal applications, including its ability to inhibit enzymes, modulate gene expression, and interact with proteins. Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has also been studied for its potential effects on cell proliferation, apoptosis, and cell cycle regulation. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has been studied for its potential effects on inflammation, oxidative stress, and metabolic disorders.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to be easily synthesized. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a versatile compound that can be used in a variety of reactions, including condensation reactions, oxidation reactions, and polymerization reactions. However, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a relatively expensive compound and its synthesis can be time-consuming. Additionally, Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is a relatively unstable compound and is sensitive to light and heat.

Future Directions

The potential future directions of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore the use of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in other fields, such as organic synthesis, materials science, and biotechnology. Additionally, further research could be conducted to explore the use of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate in drug delivery systems, such as nanocarriers and liposomes, and in the development of new drugs and agrochemicals.

properties

IUPAC Name

ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNFKJNBEJFBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
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Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 5
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Reactant of Route 6
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

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